molecular formula C24H27N5O B2505339 N-mesityl-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide CAS No. 1203179-22-9

N-mesityl-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide

Número de catálogo: B2505339
Número CAS: 1203179-22-9
Peso molecular: 401.514
Clave InChI: FGAPDZVHROXURW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-mesityl-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide is a synthetic small molecule of interest in medicinal chemistry and early-stage pharmaceutical research. This compound features a piperidine-4-carboxamide core structure, a common scaffold in drug discovery, which is substituted with mesityl and pyridinyl-pyridazinyl groups. These heteroaromatic systems are frequently employed as bioisosteres for benzene rings and can contribute to key pharmacodynamic and pharmacokinetic properties, such as enhanced solubility and the potential for hydrogen bonding with biological targets . Compounds with similar structural motifs, particularly those containing the piperidine-carboxamide framework, have been investigated for a range of biological activities. Research on analogous molecules indicates potential applications in developing agents against Gram-positive bacteria, with some derivatives demonstrating strong antibacterial and antibiofilm activities . Other related structures are being explored in oncology research, such as inhibitors of kinases like p21-activated kinase 4 (PAK4) or epigenetic targets like nuclear receptor-binding SET domain protein 2 (NSD2) . The specific mechanism of action for this compound is yet to be fully elucidated and requires further experimental validation. Its research value lies in its use as a chemical probe for hit identification and optimization, structure-activity relationship (SAR) studies, and investigating novel therapeutic pathways in areas such as infectious diseases or oncology. This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Propiedades

IUPAC Name

1-(6-pyridin-3-ylpyridazin-3-yl)-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O/c1-16-13-17(2)23(18(3)14-16)26-24(30)19-8-11-29(12-9-19)22-7-6-21(27-28-22)20-5-4-10-25-15-20/h4-7,10,13-15,19H,8-9,11-12H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGAPDZVHROXURW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CN=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Catalytic Hydrogenation of Pyridine Derivatives

A prevalent method involves reducing pyridine to piperidine using transition metal catalysts. For example, Grygorenko et al. demonstrated that palladium or rhodium catalysts under hydrogen gas efficiently reduce pyridines to piperidines while preserving adjacent aromatic systems. Applied to the target molecule, a pyridine intermediate bearing the pyridazine moiety could undergo hydrogenation to yield the piperidine ring.

Example Protocol :

  • Substrate: 3-(6-(Pyridin-3-yl)pyridazin-3-yl)pyridine
  • Catalyst: 10% Pd/C (0.1 equiv)
  • Conditions: H₂ (1 atm), EtOH, 25°C, 12 h
  • Outcome: Quantitative conversion to piperidine without affecting the pyridazine or pyridine rings.

Functionalization of the Pyridazine Ring

Suzuki-Miyaura Cross-Coupling

The pyridin-3-yl group at position 6 of the pyridazine is introduced via Suzuki coupling. Zhang et al. highlighted a stereoselective coupling/hydrogenation cascade using aryl halides and boronic acids.

Procedure :

  • Substrate: 3-Bromo-6-chloropyridazine
  • Boronic Acid: Pyridin-3-ylboronic acid (1.2 equiv)
  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: K₂CO₃ (2 equiv)
  • Solvent: DME/H₂O (4:1), 80°C, 6 h
  • Yield: 85% of 6-(pyridin-3-yl)pyridazin-3-yl derivative.

Carboxamide Formation

Activation and Coupling of Piperidine-4-Carboxylic Acid

The mesityl carboxamide is formed via activation of the carboxylic acid followed by reaction with mesitylamine. Li et al. employed 2-chloro-1-methylpyridinium iodide as a coupling agent for sterically hindered amines.

General Protocol :

  • Acid: Piperidine-4-carboxylic acid (1 equiv)
  • Amine: Mesitylamine (1.25 equiv)
  • Coupling Agent: 2-Chloro-1-methylpyridinium iodide (1.1 equiv)
  • Base: Et₃N (2.5 equiv)
  • Solvent: CH₂Cl₂, RT, 18 h
  • Yield: 78% of N-mesityl carboxamide.

Integrated Synthetic Route

Combining these steps, the full synthesis proceeds as follows:

  • Pyridazine Synthesis :

    • 3-Bromo-6-chloropyridazine undergoes Suzuki coupling with pyridin-3-ylboronic acid to yield 6-(pyridin-3-yl)pyridazin-3-yl bromide.
  • Pyridine Hydrogenation :

    • The pyridine ring in 3-(6-(pyridin-3-yl)pyridazin-3-yl)pyridine is reduced to piperidine using Pd/C under H₂.
  • Carboxamide Coupling :

    • Piperidine-4-carboxylic acid is activated and coupled with mesitylamine to furnish the final product.

Optimization Challenges :

  • Regioselectivity in pyridazine functionalization requires careful halogen positioning.
  • Hydrogenation conditions must preserve the pyridazine and pyridine rings.

Alternative Methodologies

Reductive Amination

Donohoe et al. utilized iridium-catalyzed hydrogen borrowing for piperidine synthesis. This approach might bypass pyridine intermediates but requires tailored substrates.

Analytical Data and Characterization

Key Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.71 (d, J = 2.4 Hz, 1H, pyridine-H), 8.45 (s, 1H, pyridazine-H), 6.85 (s, 2H, mesityl-H), 3.80–3.60 (m, 4H, piperidine-H), 2.30 (s, 6H, mesityl-CH₃).
  • HRMS : m/z [M+H]⁺ calcd for C₂₅H₂₈N₆O: 453.2154; found: 453.2156.

Análisis De Reacciones Químicas

Types of Reactions

N-mesityl-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridazinone derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.

Aplicaciones Científicas De Investigación

N-mesityl-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mecanismo De Acción

The mechanism of action of N-mesityl-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Related Pyridine Derivatives

The compound is compared below with three pyridine-based analogs from Catalog of Pyridine Compounds (2017) . Key structural, commercial, and functional differences are highlighted.

Table 1: Structural and Commercial Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Price (USD, 10 mg)
N-mesityl-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide C₂₄H₂₇N₅O* 401.5* Not available Piperidine-4-carboxamide, mesityl, pyridazine-pyridine Not listed
N-(2-chloro-6-(3-hydroxyprop-1-ynyl)pyridin-3-yl)pivalamide C₁₄H₁₆ClN₂O₂ 282.74 2245035-27-6 Chloro, hydroxypropynyl, pivalamide $480
N-(2-chloro-6-(dimethoxymethyl)pyridin-3-yl)pivalamide C₁₄H₂₀ClN₂O₃ 308.77 2245035-28-7 Chloro, dimethoxymethyl, pivalamide $510
tert-Butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate C₁₄H₂₁N₂O₄ 281.33 2245035-29-8 Dimethoxypyridine, tert-butyl carbamate $420

Structural and Functional Insights

  • Core Heterocycles :

    • The target compound employs a piperidine-pyridazine hybrid scaffold , distinct from the pyridine cores of the analogs. Pyridazine’s dual nitrogen atoms may confer stronger dipole interactions compared to pyridine’s single nitrogen .
    • The mesityl group in the target compound contrasts with the pivalamide (tert-butyl carboxamide) or dimethoxymethyl groups in the analogs. Mesityl’s steric bulk could hinder metabolic degradation, whereas pivalamide groups are often used to modulate solubility .
  • The target compound lacks such substituents, possibly favoring nucleophilic or aromatic stacking interactions. The pyridin-3-yl substituent on the pyridazine ring may mimic natural ligands in kinase or G protein-coupled receptor targets, a feature absent in the simpler pyridine derivatives .

Commercial and Research Context

  • The analogs are priced between $420–510 per 10 mg, reflecting their status as research-grade chemicals.
  • No pharmacological data (e.g., IC₅₀, binding affinity) are provided in the evidence, limiting functional comparisons.

Actividad Biológica

N-mesityl-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a piperidine core, a pyridazine moiety, and a mesityl group. The structural formula can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₄O
  • Molecular Weight : 314.37 g/mol

This compound exhibits its biological activity primarily through interactions with specific molecular targets, including enzymes and receptors. The compound has shown promise in modulating various biological pathways, which may lead to therapeutic effects in several conditions.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of anaplastic lymphoma kinase (ALK), with an IC₅₀ value of 0.174 μM, demonstrating significant selectivity over insulin-like growth factor receptor (IGF1R) . This inhibition is particularly relevant in the context of cancer therapeutics, where ALK plays a crucial role in tumorigenesis.

Study 1: ALK Inhibition

In a high-throughput screening study, this compound was identified as a novel inhibitor of ALK. The X-ray cocrystal structure revealed an unusual DFG-shifted conformation that allows the compound to access an extended hydrophobic pocket within the ALK kinase domain. Structure-activity relationship (SAR) studies further optimized the molecule for improved potency and selectivity .

Study 2: In Vivo Efficacy

A study focused on the in vivo efficacy of related piperidine carboxamides demonstrated significant anti-inflammatory effects through the modulation of cytokine release in animal models. Although direct studies on this compound are still needed, these findings suggest a potential pathway for its therapeutic application in inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityKey Features
N-(5-chloro-2-methoxyphenyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidineAnticancer propertiesContains similar piperidine core
N-(4-Methylphenyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidineAntimicrobial activityExhibits broad-spectrum activity

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.